2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide
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Description
2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide is a useful research compound. Its molecular formula is C25H27ClFN3OS and its molecular weight is 472.02. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
A series of derivatives structurally related to the compound of interest have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives have shown significant antimicrobial activity against various strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Mehta et al., 2019). Additionally, some compounds exhibited anticancer activity, highlighting their potential in cancer therapy research. The anticancer activity was further supported by molecular docking studies, indicating these compounds' ability to bind effectively within the binding pocket of target proteins, suggesting a basis for rational drug design (Hassan et al., 2021).
Pesticide Research
Research into N-derivatives of related compounds has demonstrated their potential as pesticides. X-ray powder diffraction characterized these compounds, indicating their applicability in developing new pesticide formulations (Olszewska et al., 2011).
Synthetic Methodology
The compound's relevance extends to synthetic chemistry, where it can be used as a precursor or intermediate in synthesizing various pharmacologically active derivatives. Studies have described methodologies for synthesizing structurally related compounds, demonstrating the compound's role in facilitating the development of novel synthetic routes and compounds with potential therapeutic applications (Shakhmaev et al., 2016).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN3OS/c1-18(28-24(31)17-19-4-6-20(26)7-5-19)25(23-3-2-16-32-23)30-14-12-29(13-15-30)22-10-8-21(27)9-11-22/h2-11,16,18,25H,12-15,17H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCVDXQOJYUZGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.